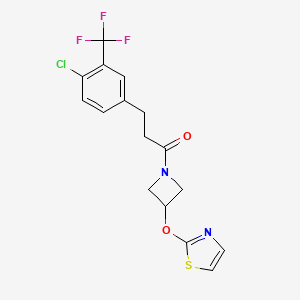

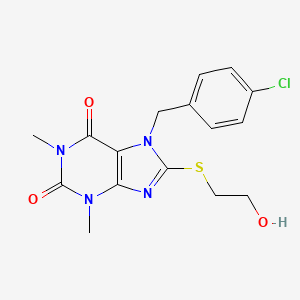

![molecular formula C14H19ClN2O2 B2373551 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride CAS No. 1408075-72-8](/img/structure/B2373551.png)

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 . It has a unique structure that offers potential applications in drug discovery, materials science, and organic synthesis.

Molecular Structure Analysis

The molecular weight of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride is 246.3 . The molecular formula is C14H18N2O2 .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride and its derivatives have been studied for their antihypertensive properties. A study conducted in 1981 explored various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and found that certain compounds showed significant antihypertensive activity in rats. Notably, compounds with specific substitutions were identified as alpha-adrenergic blockers with potential for the treatment of hypertension (Caroon et al., 1981).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride. Studies have described the synthesis of various azaspiro[4.5]decane systems, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, through oxidative cyclization and other methods (Martin‐Lopez & Bermejo, 1998). Another study discussed the decarbonylation of a N-Cbz-(D,L)-Pipecolinic acid derivative as a key step in synthesizing these compounds, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one (Martin‐Lopez & Bermejo‐Gonzalez, 1994).

Neuroprotective and Antiamnesic Effects

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and examined for their neuroprotective properties. Some compounds showed potent inhibitory action on neural Ca-uptake and provided protection against brain edema and memory deficits in animal models (Tóth et al., 1997).

Radioprotective Properties

In the context of radiation protection, a derivative of 1-thia-4,7-diazaspiro[4.5]decane dihydrochloride demonstrated potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Muscarinic Agonists

Research into muscarinic agonists has included the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds. These compounds were tested for their affinity to M1 and M2 muscarinic receptors and showed potential in treating memory impairments (Tsukamoto et al., 1995).

Eigenschaften

IUPAC Name |

6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14;/h1-5,15H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDMLRCKAQAROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCOC(=O)N2CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1408075-72-8 |

Source

|

| Record name | 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

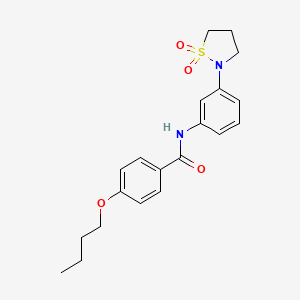

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)

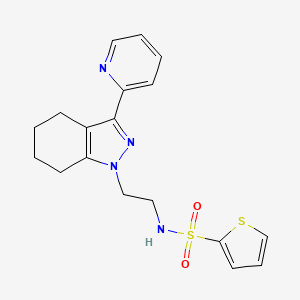

![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)

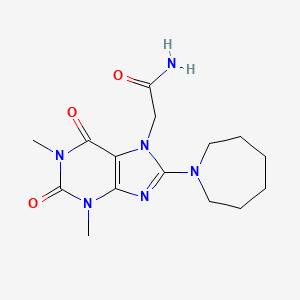

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)

![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)

![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)

![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)